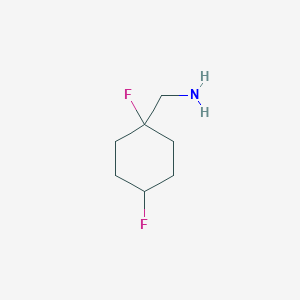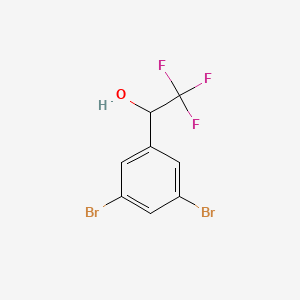![molecular formula C47H70ClN7O8 B12278648 N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including azido, ethoxy, and indolium moieties, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride typically involves multiple steps. Each step requires specific reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis may include azides, ethoxy compounds, and indole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst presence play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s azido group can be utilized in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
In medicine, the compound may have potential as a therapeutic agent or diagnostic tool. Its indolium moiety suggests possible applications in targeting specific cellular pathways or imaging techniques.
Industry
In industrial applications, the compound’s unique properties may be harnessed for developing new materials, such as polymers or coatings, with specific functionalities.
Mécanisme D'action
The mechanism by which N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
- **N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;hydrochloride
Uniqueness
The uniqueness of N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride lies in its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C47H70ClN7O8 |
|---|---|
Poids moléculaire |
896.6 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C47H69N7O8.ClH/c1-46(2)39-13-8-10-15-41(39)53(23-27-58-31-35-61-34-30-57-26-22-51-52-49)43(46)17-6-5-7-18-44-47(3,4)40-14-9-11-16-42(40)54(44)24-28-59-32-36-62-38-37-60-33-29-56-25-19-45(55)50-21-12-20-48;/h5-11,13-18H,12,19-38,48H2,1-4H3;1H |
Clé InChI |
HEHYWAHYIBFKTR-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12278572.png)
![6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B12278573.png)

![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)


![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)




